2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1,2,4-triazol-4-yl)acetamide
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Overview
Description
2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4H-1,2,4-triazol-4-yl)acetamide is a bi-heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features both oxadiazole and triazole rings, which are known for their diverse biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4H-1,2,4-triazol-4-yl)acetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting benzohydrazide with carbon disulfide in the presence of a base such as potassium hydroxide, followed by cyclization.
Formation of the Triazole Ring: The triazole ring is often formed by reacting an appropriate hydrazide with an acylating agent under acidic conditions.
Coupling of the Two Rings: The final step involves coupling the oxadiazole and triazole rings through a sulfanyl linkage, typically using a nucleophilic substitution reaction in a solvent like dimethylformamide (DMF) with a base such as lithium hydride (LiH) as an activator.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the processes are cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4H-1,2,4-triazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole and triazole rings can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced forms of the oxadiazole and triazole rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4H-1,2,4-triazol-4-yl)acetamide has been explored for its potential in several scientific research areas:
Medicinal Chemistry:
Materials Science: Due to its unique structural properties, it can be used in the development of new materials with specific electronic or photonic properties.
Biological Research: It has been studied for its antimicrobial and antifungal activities, making it a candidate for developing new antibiotics.
Mechanism of Action
The mechanism of action of 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4H-1,2,4-triazol-4-yl)acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as alpha-glucosidase, which is involved in carbohydrate metabolism.
Pathways: It may interfere with metabolic pathways in microorganisms, leading to its antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(substituted)acetamides: These compounds have similar structures but different substituents, leading to variations in their biological activities.
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit a range of biological activities, including antimicrobial and anticancer properties.
Uniqueness
2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4H-1,2,4-triazol-4-yl)acetamide is unique due to its dual heterocyclic structure, which combines the properties of both oxadiazole and triazole rings. This duality enhances its potential for diverse applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C12H10N6O2S |
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Molecular Weight |
302.31 g/mol |
IUPAC Name |
2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1,2,4-triazol-4-yl)acetamide |
InChI |
InChI=1S/C12H10N6O2S/c19-10(17-18-7-13-14-8-18)6-21-12-16-15-11(20-12)9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,17,19) |
InChI Key |
WXHQBJWXYXQGOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)NN3C=NN=C3 |
Origin of Product |
United States |
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